molecular formula C12H15N3O2 B1395455 2-Methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline CAS No. 912971-30-3

2-Methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline

Cat. No.: B1395455
CAS No.: 912971-30-3
M. Wt: 233.27 g/mol
InChI Key: UKFLRAQLRJRNKZ-UHFFFAOYSA-N
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Description

2-Methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a nitro group, a methyl group, and a tetrahydropyridine ring attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-methylaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Cyclization: The intermediate product is subjected to cyclization with 1,3-butadiene under acidic conditions to form the tetrahydropyridine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-nitroaniline: Lacks the tetrahydropyridine ring, making it less complex.

    4-(1,2,3,6-Tetrahydropyridin-4-yl)aniline: Lacks the methyl and nitro groups, resulting in different chemical properties.

    2-Methyl-6-nitroaniline: Lacks the tetrahydropyridine ring, leading to different reactivity and applications.

Uniqueness

2-Methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline is unique due to the presence of both the nitro group and the tetrahydropyridine ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-8-6-10(9-2-4-14-5-3-9)7-11(12(8)13)15(16)17/h2,6-7,14H,3-5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFLRAQLRJRNKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)[N+](=O)[O-])C2=CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline
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2-Methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline
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2-Methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline
Reactant of Route 6
2-Methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline

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